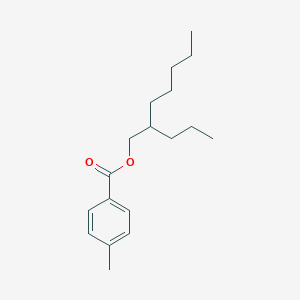![molecular formula C14H18O2 B14730145 Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- CAS No. 10500-86-4](/img/structure/B14730145.png)
Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-: is an organic compound with the molecular formula C10H12O It is a derivative of benzene, where two hydrogen atoms are replaced by 2-methyl-2-propenyl groups attached through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- typically involves the reaction of benzene with 2-methyl-2-propenyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl groups of the alcohol react with the hydrogen atoms on the benzene ring, forming the desired compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether bonds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- can undergo oxidation reactions, where the 2-methyl-2-propenyl groups are converted to corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where hydrogen atoms are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4) are commonly used.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of ether linkages on biological activity and interactions with enzymes.
Industry: In the industrial sector, Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- can be used in the production of polymers and resins, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- involves its interaction with molecular targets through its ether linkages. These linkages can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the activity of specific enzymes.
Comparison with Similar Compounds
- Benzene, (2-methyl-1-propenyl)-
- Benzene, (2-methyl-2-propenyl)-
- Benzene, [(2-methyl-2-propenyl)oxy]-
Comparison: Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- is unique due to the presence of two 2-methyl-2-propenyl groups attached through oxygen atoms. This structural feature imparts distinct chemical properties, such as increased reactivity and potential for forming multiple hydrogen bonds. In contrast, similar compounds with only one 2-methyl-2-propenyl group or different substituents may exhibit different reactivity and applications.
Properties
CAS No. |
10500-86-4 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1,2-bis(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C14H18O2/c1-11(2)9-15-13-7-5-6-8-14(13)16-10-12(3)4/h5-8H,1,3,9-10H2,2,4H3 |
InChI Key |
WKKRVARGMNGLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
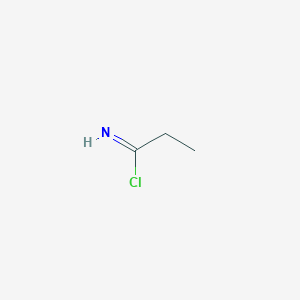
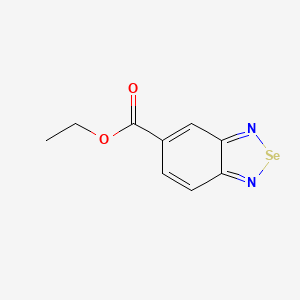
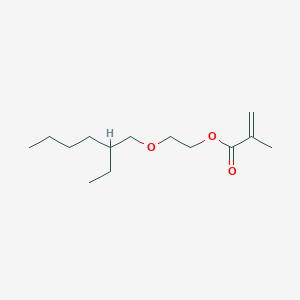
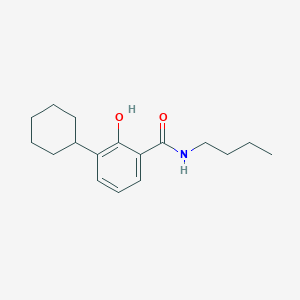
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)

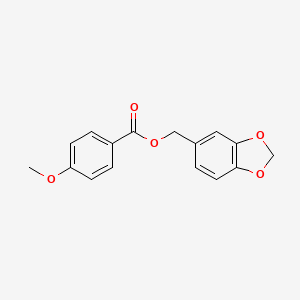
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
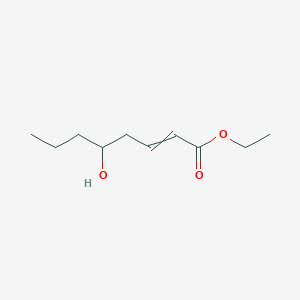
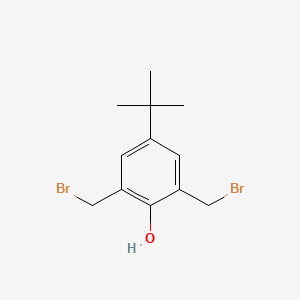
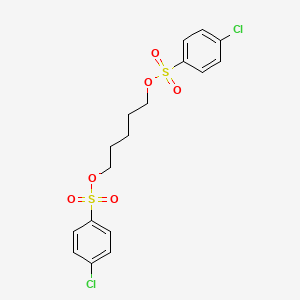
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
